2,5-Dibromo-4-methoxybenzenesulfonyl chloride
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Overview
Description
2,5-Dibromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of two bromine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride typically involves the bromination of 4-methoxybenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: Debrominated compounds.
Oxidation Reactions: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
2,5-Dibromo-4-methoxybenzenesulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atoms and methoxy group also contribute to the compound’s reactivity and influence the types of reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms at the 2 and 4 positions.
2,5-Dimethoxybenzenesulfonyl chloride: Similar structure but with methoxy groups at the 2 and 5 positions instead of bromine atoms.
3-Bromo-4-methoxybenzenesulfonyl chloride: Similar structure but with a single bromine atom at the 3 position.
Uniqueness
2,5-Dibromo-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2,5-dibromo-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLHTRGEYKAJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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